CID 9957147

Description

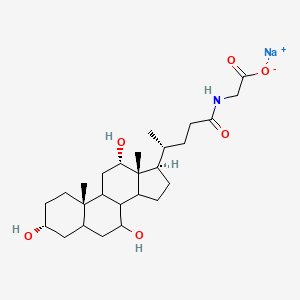

Sodium glycocholate (C26H42NO6Na) is a conjugated bile salt derived from cholic acid and glycine. It is a critical component of bile, facilitating lipid digestion and absorption in the intestine. Structurally, it comprises a steroid nucleus with hydroxyl groups at positions 3α, 7α, and 12α, and a glycine moiety conjugated to the side chain . Its amphiphilic nature enables micelle formation, which solubilizes hydrophobic compounds, making it valuable in pharmaceutical applications such as drug delivery enhancement .

Key properties include a critical micelle concentration (CMC) of 4–13 mM (dependent on ionic strength and temperature) , molecular weight of 487.6 g/mol , and pH-dependent solubility. Sodium glycocholate is widely used to improve mucosal permeability of drugs (e.g., peptides, proteins) and as a stabilizer in nanocarriers like liposomes .

Propriétés

Numéro CAS |

863-57-0 |

|---|---|

Formule moléculaire |

C26H43NNaO6 |

Poids moléculaire |

488.6 g/mol |

Nom IUPAC |

sodium;2-[4-[(10S,13R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate |

InChI |

InChI=1S/C26H43NO6.Na/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;/m1./s1 |

Clé InChI |

JYJMYNJSOKXCRT-ZUHYDKSRSA-N |

SMILES isomérique |

CC(CCC(=O)NCC(=O)[O-])C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)O)O)C.[Na+] |

SMILES canonique |

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.[Na+] |

Apparence |

Solid powder |

Autres numéros CAS |

863-57-0 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Cholylglycine Glycine Cholate Glycocholate Glycocholate Sodium Glycocholic Acid Glycocholic Acid, Sodium Salt |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Glycocholate de sodium peut être synthétisé par conjugaison de l'acide cholique avec la glycine, suivie d'une neutralisation avec de l'hydroxyde de sodium. La réaction implique généralement l'activation du groupe carboxyle de l'acide cholique, qui réagit ensuite avec la glycine pour former de l'acide glycocholique. L'acide glycocholique est ensuite neutralisé avec de l'hydroxyde de sodium pour produire du Glycocholate de sodium .

Méthodes de production industrielle : Dans les milieux industriels, le Glycocholate de sodium est produit par extraction de l'acide cholique de la bile bovine ou porcine. L'acide cholique extrait est ensuite purifié et conjugué avec de la glycine dans des conditions contrôlées. L'acide glycocholique obtenu est neutralisé avec de l'hydroxyde de sodium pour donner du Glycocholate de sodium .

Analyse Des Réactions Chimiques

Types de réactions : Le Glycocholate de sodium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés d'acides biliaires.

Réduction : Les réactions de réduction peuvent modifier ses groupes hydroxyle.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes hydroxyle ou carboxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les chlorures d'acyle ou les halogénoalcanes peuvent être utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Acides biliaires oxydés.

Réduction : Acides biliaires réduits avec des groupes hydroxyle modifiés.

Substitution : Dérivés d'acides biliaires substitués

Applications De Recherche Scientifique

Pharmaceutical Applications

Drug Delivery Systems: Sodium glycocholate is essential in improving the efficacy of drug delivery systems . As a bile salt, it enhances the solubility and bioavailability of hydrophobic drugs, making it a critical component in formulating various pharmaceuticals . Its ability to facilitate drug absorption in the gastrointestinal tract has made it a crucial ingredient in developing oral medications .

Advanced Drug Delivery: Sodium glycocholate is utilized in advanced drug delivery systems like nanoparticles and liposomes . These innovative approaches improve the targeted delivery of drugs, reducing side effects and increasing therapeutic outcomes .

Biologics and Biosimilars: Sodium glycocholate enhances the solubility and absorption of complex drugs like proteins, antibodies, and nucleic acids, driving its adoption in this rapidly growing sector .

Treatment of Chronic Diseases: Sodium glycocholate improves the bioavailability of drugs used to treat conditions such as diabetes, cancer, and cardiovascular diseases, making it an essential component of modern therapeutics .

Research and Innovations

Enhancing Intestinal Absorption: Sodium glycocholate liposomes can improve oral bioavailability by promoting intestinal absorption . Studies have shown that encapsulating semaglutide in sodium glycocholate liposomes increases its absorption in the small intestinal villi via an apical sodium-dependent bile acid transporter (ASBT)-mediated pathway .

Gene Expression Changes: Glycocholate induces global changes in gene expression, upregulating membrane and cell wall proteins during the stationary phase . It significantly increases the abundance of several proteins involved in biofilm formation, cellulose production, and the cell envelope .

Transfection Enhancement: Sodium glycocholate can significantly enhance transfection, potentially associated with its critical micelle concentration, but may also result in some toxicity .

Other Healthcare Applications

Diagnostic Imaging: Sodium glycocholate is explored for its potential in diagnostic imaging to improve the accuracy and efficacy of certain imaging techniques .

Nutraceutical Delivery: It is also being studied for its potential in enhancing the delivery of nutraceuticals and other health supplements .

Case Studies

Semaglutide Delivery: A study on sodium glycocholate liposomes (SGC-Lip) encapsulating semaglutide (Sml) showed a 40% hypoglycemic effect within 12 hours, with the area under the curve (AUC) approximately six times that of cholesterol-containing liposomes without sodium glycocholate . The SGC-Lip enhances semaglutide absorption in the small intestinal villi via an ASBT-mediated pathway, with the highest penetration at the ileal site .

Tables

Table 1: Impact of Sodium Glycocholate on Protein Abundance

| Protein Category | Effect in E1777 | Effect in E2265 |

|---|---|---|

| Upregulated Proteins | 88 | 107 |

| Downregulated Proteins | 78 | 86 |

| Common Upregulated Proteins | 26 | 26 |

| Common Downregulated Proteins | 46 | 46 |

Table 2: Applications of Sodium Glycocholate

Future Trends

Mécanisme D'action

Glycocholate Sodium acts as a detergent to solubilize fats for absorption in the digestive system. It forms micelles with dietary fats, which increases the surface area for the action of lipases. This enhances the digestion and absorption of fats. The compound is absorbed in the small intestine and transported to the liver, where it is involved in the enterohepatic circulation of bile acids .

Comparaison Avec Des Composés Similaires

Microbial Tolerance and Growth Effects

Sodium glycocholate exhibits distinct effects on microbial viability compared to other bile salts (Table 1):

Table 1: Microbial Growth Responses to Bile Salts

Mechanistic Insights :

Drug Permeation Enhancement

Sodium glycocholate outperforms some bile salts but is less effective than synthetic enhancers (Table 2):

Table 2: Permeation Enhancement Efficacy

Key Findings :

- Sodium glycocholate’s optimal permeation occurs near its CMC (4 mM), where micelles solubilize membrane lipids .

- In nasal insulin sprays, 4% sodium glycocholate increased bioavailability significantly compared to lauryl ether surfactants .

- However, synthetic enhancers like SLG-30 and cyclodextrins offer higher efficacy or safety .

Physicochemical Properties

Table 3: Comparative Physicochemical Profiles

Aggregation Behavior :

Binding and Metabolic Interactions

Bile Salt Binding Capacity :

Enzymatic Deconjugation :

- Probiotic strains (e.g., Lactobacillus K73) deconjugate sodium glycocholate at 61% efficiency vs. 24% for taurocholate, highlighting structural susceptibility .

Activité Biologique

Sodium glycocholate, a bile salt derived from glycine and cholic acid, plays a significant role in various biological processes, particularly in digestion and drug delivery systems. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.

Sodium glycocholate functions primarily as an emulsifier and surfactant in the gastrointestinal tract, facilitating the absorption of lipids and fat-soluble vitamins. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, enhancing membrane permeability.

1.1 Liposome Formation

Research indicates that sodium glycocholate can form liposomes that encapsulate therapeutic agents like insulin. These liposomes improve the stability of insulin against enzymatic degradation by proteases such as pepsin and trypsin, thereby enhancing its bioavailability when administered orally . The entrapment efficiency of insulin in sodium glycocholate liposomes has been reported to be around 30% with a particle size of approximately 154 nm .

2. Therapeutic Applications

Sodium glycocholate has been investigated for various therapeutic applications due to its biological activity:

2.1 Drug Delivery Systems

Recent studies have highlighted the potential of sodium glycocholate in oral drug delivery systems. For instance, it has been used to enhance the oral bioavailability of poorly soluble drugs by improving their solubility and absorption through intestinal membranes .

Table 1: Comparison of Sodium Glycocholate with Other Bile Salts in Drug Delivery

| Bile Salt | Entrapment Efficiency (%) | Particle Size (nm) | Stability (t1/2) |

|---|---|---|---|

| Sodium Glycocholate | 30 | 154 | Improved |

| Sodium Taurocholate | 25 | 160 | Moderate |

| Sodium Deoxycholate | 20 | 150 | Low |

2.2 Anti-inflammatory and Antioxidant Effects

Sodium glycocholate exhibits anti-inflammatory properties, potentially aiding in the treatment of conditions like inflammatory bowel disease (IBD). Its antioxidant activity has also been noted, contributing to cellular protection against oxidative stress .

3.1 Insulin Delivery Studies

In a study involving diabetic mice, insulin-loaded sodium glycocholate liposomes demonstrated significant blood glucose regulation over an extended period following subcutaneous administration . The formulation showed a quasi-steady-state blood glucose level within normal ranges for about two weeks.

3.2 Hepatoprotective Properties

Another investigation focused on the hepatoprotective effects of sodium glycocholate, indicating its potential use as a biomarker for liver function abnormalities. Elevated levels of sodium glycocholate in peripheral blood may signal liver dysfunction, suggesting its role in diagnostics .

4. Conclusion

Sodium glycocholate is a versatile compound with significant biological activity that enhances drug delivery systems and exhibits therapeutic properties such as anti-inflammatory and antioxidant effects. Ongoing research continues to explore its applications in medicine, particularly in improving the oral bioavailability of various drugs.

Q & A

Q. How is sodium glycocholate’s bile salt binding capacity quantified in vitro, and what factors influence this assay?

-

Methodological Answer : Bile salt binding capacity (BBC) is measured by incubating sodium glycocholate with test compounds (e.g., polysaccharides or enzymatic hydrolysates) in simulated bile systems. The binding rate (%) is calculated as:

Molecular weight fractions (e.g., 100–300 kDa) significantly enhance binding, with sodium glycocholate showing higher affinity (96.47% binding) compared to sodium taurocholate. Temperature, pH, and ionic strength must be standardized to ensure reproducibility .

Q. What is the standard protocol for evaluating sodium glycocholate’s antitumor activity in cell-based assays?

- Methodological Answer : Tumor inhibition rates are calculated using:

For 4T1 breast cancer cells, peak inhibition (at 12 h) occurs at 0.7 nmol/L sodium glycocholate. Dose-response curves and time-course studies are essential to validate efficacy, with triplicate experiments and t-tests for significance (p < 0.05) .

Advanced Research Questions

Q. How do ionic strength and reagent concentration influence sodium glycocholate micellar aggregation?

- Methodological Answer : Electromotive force and solubility measurements reveal that sodium glycocholate forms dimers at low concentrations (≤10 mM) and octamers at higher ionic strengths (e.g., 0.15 M N(CH₃)₄Cl). Aggregation numbers are even due to anion stacking, confirmed via dynamic light scattering and small-angle X-ray scattering (SAXS). These aggregates mimic taurocholate behavior but differ from deoxycholate derivatives, necessitating ionic medium control for reproducibility .

Q. What mechanisms underlie sodium glycocholate’s enhancement of drug permeability in buccal mucosa models?

- Methodological Answer : Using TR146 cell monolayers, apparent permeability coefficients (Papp) of fluorescent dextrans (FD) are measured with/without sodium glycocholate. At 0.5% w/v, sodium glycocholate increases Papp by disrupting tight junctions, visualized via confocal microscopy. Comparative studies with porcine mucosa validate model relevance, with Mann-Whitney U tests confirming significance (p < 0.01) .

Q. How can sodium glycocholate be utilized to stabilize co-amorphous systems for poorly soluble drugs?

- Methodological Answer : Co-amorphous systems are prepared by ball-milling sodium glycocholate with brick-dust molecules (e.g., Y5 receptor antagonists). Fourier-transform infrared spectroscopy (FTIR) confirms hydrogen bonding between the drug’s carbonyl groups and sodium glycocholate’s hydroxyl residues. These systems exhibit 3.5-fold higher aqueous solubility than crystalline forms, validated via dissolution testing and X-ray powder diffraction (XRPD) .

Q. What extraction methods optimize sodium glycocholate’s interaction with polysaccharides for lipid-lowering applications?

- Methodological Answer : Ultrasonic-microwave synergistic extraction (UMSE) enhances polysaccharide yield and bile salt binding. For Inonotus hispidus polysaccharides, UMSE achieves 30.93% sodium glycocholate binding vs. 25.1% with hot water extraction. Binding kinetics are modeled using Langmuir isotherms, with Box-Behnken designs optimizing parameters (e.g., time, power) .

Data Contradiction Analysis

Q. Why do studies report conflicting bile salt binding capacities for sodium glycocholate across different macromolecules?

- Resolution : Discrepancies arise from variations in molecular weight fractions and assay conditions. For example, enzymatic hydrolysates (20 mg/mL) bind sodium glycocholate at 48.3% efficiency (vs. cholestyramine), while polysaccharides >300 kDa achieve 88.58%. Differences in charge density, hydrophobic interactions, and simulated bile pH (6.5 vs. 7.4) critically influence results. Standardizing molecular weight cutoffs and ionic conditions is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.